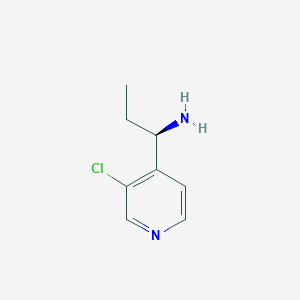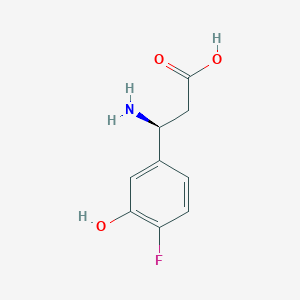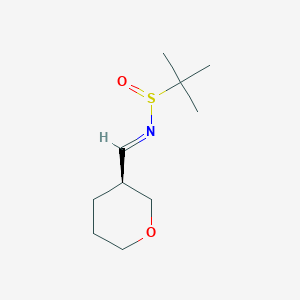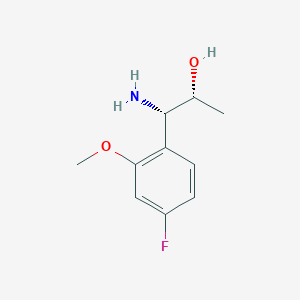![molecular formula C15H14N4OS B15237670 N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15237670.png)
N'-[(4-methylbenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of (E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of (E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and ultimately producing the compound’s effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide include other thieno[2,3-d]pyrimidine derivatives and methoxy-substituted phenyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents .
Uniqueness
What sets (E)-N’-[(4-methylphenyl)methoxy]-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide apart is its unique combination of a thieno[2,3-d]pyrimidine core and a methoxy-substituted phenyl group. This combination can confer distinct properties, such as enhanced stability, specific reactivity, or unique biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C15H14N4OS/c1-11-2-4-12(5-3-11)8-20-19-10-17-14-13-6-7-21-15(13)18-9-16-14/h2-7,9-10H,8H2,1H3,(H,16,17,18,19) |
InChI Key |
ZGGNRHXZYRGXSA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CON/C=N/C2=C3C=CSC3=NC=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)



![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)




![Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether](/img/structure/B15237642.png)
![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15237648.png)



